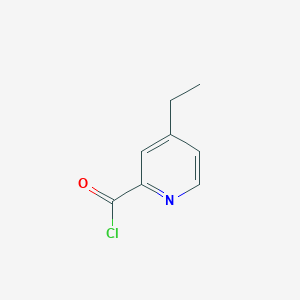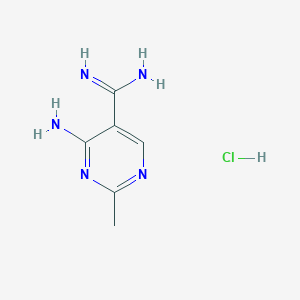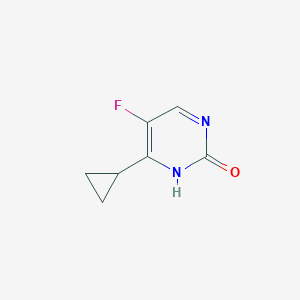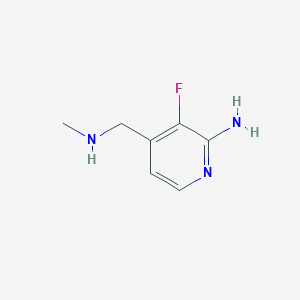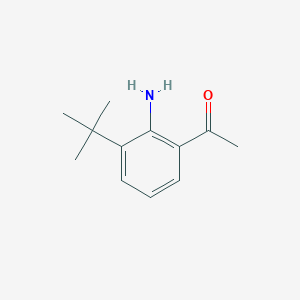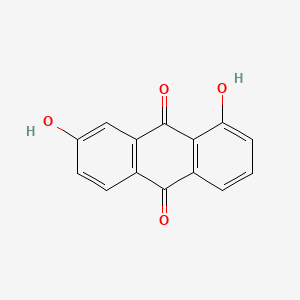![molecular formula C20H16O4 B13129116 1,5-Bis[(prop-2-en-1-yl)oxy]anthracene-9,10-dione CAS No. 113681-15-5](/img/structure/B13129116.png)
1,5-Bis[(prop-2-en-1-yl)oxy]anthracene-9,10-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5-Bis(allyloxy)anthracene-9,10-dione is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of two allyloxy groups attached to the 1 and 5 positions of the anthracene ring, and two ketone groups at the 9 and 10 positions. Anthracene derivatives, including 1,5-Bis(allyloxy)anthracene-9,10-dione, are known for their photophysical properties and are widely used in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Bis(allyloxy)anthracene-9,10-dione typically involves the following steps:
Starting Material: The synthesis begins with anthracene-9,10-dione (anthraquinone) as the starting material.
Allylation: The anthraquinone undergoes allylation at the 1 and 5 positions. This can be achieved using allyl bromide in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF).
Reaction Conditions: The reaction mixture is heated to facilitate the substitution reaction, resulting in the formation of 1,5-Bis(allyloxy)anthracene-9,10-dione.
Industrial Production Methods
Industrial production methods for 1,5-Bis(allyloxy)anthracene-9,10-dione may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
1,5-Bis(allyloxy)anthracene-9,10-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the ketone groups to hydroxyl groups, forming anthracenediol derivatives.
Substitution: The allyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Anthracenediol derivatives.
Substitution: Various substituted anthracene derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1,5-Bis(allyloxy)anthracene-9,10-dione has several scientific research applications:
Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its photophysical properties.
Medicine: Studied for its potential anticancer properties, as anthracene derivatives have shown activity against various cancer cell lines.
Industry: Utilized in the production of dyes, pigments, and organic light-emitting diodes (OLEDs).
Wirkmechanismus
The mechanism of action of 1,5-Bis(allyloxy)anthracene-9,10-dione involves its interaction with molecular targets and pathways:
Photophysical Properties: The compound’s ability to absorb and emit light makes it useful in photophysical applications.
Biological Activity: The compound may interact with cellular components, leading to the generation of reactive oxygen species (ROS) and inducing apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9,10-Diphenylanthracene: Known for its high fluorescence quantum yield and used in triplet-triplet annihilation upconversion.
9,10-Dimethylanthracene: Exhibits high fluorescence quantum yield and is used in photophysical studies.
1,4-Bis(allyloxy)anthracene-9,10-dione: Similar structure but with allyloxy groups at the 1 and 4 positions.
Uniqueness
1,5-Bis(allyloxy)anthracene-9,10-dione is unique due to its specific substitution pattern, which can influence its photophysical properties and reactivity. The presence of allyloxy groups at the 1 and 5 positions may result in different electronic and steric effects compared to other substituted anthracenes.
Eigenschaften
CAS-Nummer |
113681-15-5 |
|---|---|
Molekularformel |
C20H16O4 |
Molekulargewicht |
320.3 g/mol |
IUPAC-Name |
1,5-bis(prop-2-enoxy)anthracene-9,10-dione |
InChI |
InChI=1S/C20H16O4/c1-3-11-23-15-9-5-7-13-17(15)19(21)14-8-6-10-16(24-12-4-2)18(14)20(13)22/h3-10H,1-2,11-12H2 |
InChI-Schlüssel |
ARVQNLCZLGFJJP-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCOC1=CC=CC2=C1C(=O)C3=C(C2=O)C(=CC=C3)OCC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



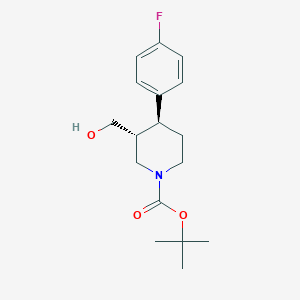
![Octanamide,N-[(1S,2R,3E)-2-hydroxy-1-[(phosphonooxy)methyl]-3-heptadecen-1-yl]-,ammoniumsalt](/img/structure/B13129051.png)


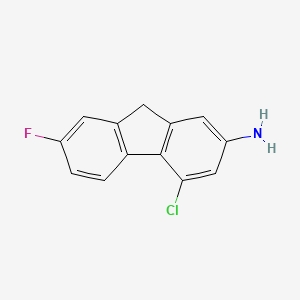
![3-Iodobenzo[d]isoxazol-5-amine](/img/structure/B13129069.png)
